Thalidomide-5-propoxyethanamine

PROTAC E3 Ligase Ligand Linker Chemistry

Accelerate your PROTAC hit-finding campaigns with Thalidomide-5-propoxyethanamine, a pre-conjugated E3 ligase ligand-linker building block that eliminates separate linker design and orthogonal protection. The 5-position propoxyethanamine linker presents a primary amine for one-step amide coupling to carboxylic acid-bearing target ligands, reducing synthetic steps and failure risk. With established precedent in IRAK-targeting degraders (US20190192668A1), this alkyl-based scaffold (LogP 0.45, tPSA 119 Ų) enables systematic evaluation of linker chemistry effects on ternary complex formation, degradation potency, and cellular permeability versus PEG-based conjugates.

Molecular Formula C18H21N3O5
Molecular Weight 359.4 g/mol
Cat. No. B12082090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5-propoxyethanamine
Molecular FormulaC18H21N3O5
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCN
InChIInChI=1S/C18H21N3O5/c19-7-9-26-8-1-2-11-3-4-12-13(10-11)18(25)21(17(12)24)14-5-6-15(22)20-16(14)23/h3-4,10,14H,1-2,5-9,19H2,(H,20,22,23)
InChIKeyLVKRJBXGRZIBOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-5-propoxyethanamine: A CRBN Ligand-Linker Building Block for PROTAC Development


Thalidomide-5-propoxyethanamine (CAS: 2357107-60-7; molecular weight: 359.38 g/mol) is a thalidomide-derived cereblon (CRBN) ligand containing a pre-installed propoxyethanamine linker. It is specifically designed as an E3 ligase ligand-linker conjugate building block for use in PROTAC (proteolysis-targeting chimera) research and targeted protein degradation applications . The compound comprises the thalidomide CRBN-binding pharmacophore coupled at the 5-position to a 3-(2-aminoethoxy)propyl linker that terminates in a primary amine, providing a chemical handle for further conjugation to target protein ligands via standard amide coupling or bioconjugation chemistries .

Why Thalidomide-5-propoxyethanamine Cannot Be Substituted with Unmodified Thalidomide or Other CRBN Ligands in PROTAC Synthesis


CRBN ligands without pre-installed linkers (e.g., thalidomide, lenalidomide, or pomalidomide) lack a reactive functional group suitable for direct conjugation to target protein ligands. Substituting Thalidomide-5-propoxyethanamine with an unmodified CRBN ligand would require separate linker chemistry development, including linker selection, orthogonal protection strategies, and re-validation of the final PROTAC's degradation efficiency . Furthermore, the attachment site and linker composition significantly affect ternary complex formation and degradation potency; studies with related thalidomide-linker conjugates demonstrate that linker attachment point (e.g., 5-position versus 4-position) and linker composition (alkyl vs. PEG) yield distinct degradation profiles, with certain combinations failing to induce target degradation entirely [1]. Therefore, substitution of this pre-functionalized building block is not a drop-in replacement and necessitates extensive re-optimization.

Quantitative Differentiation Evidence for Thalidomide-5-propoxyethanamine in PROTAC Research


Direct Structural Comparison: Pre-Installed Alkyl Linker Eliminates Separate Linker Acquisition and Coupling Steps

Thalidomide-5-propoxyethanamine integrates the CRBN ligand pharmacophore with a 3-(2-aminoethoxy)propyl linker in a single molecule, whereas unmodified thalidomide requires separate procurement of a heterobifunctional linker and sequential coupling steps to achieve the same functional intermediate [1]. The propoxyethanamine linker spans approximately 7 rotatable bonds from the thalidomide core to the terminal amine, providing a defined spacing vector for target protein ligand attachment .

PROTAC E3 Ligase Ligand Linker Chemistry

Purity Specification: Vendor-Documented ≥98% HPLC Purity Enables Direct Use Without Additional Purification

Vendor technical documentation specifies purity of ≥98% as determined by HPLC . This purity threshold supports direct use of the building block in amide coupling reactions without additional purification steps, a critical consideration for maintaining reproducible PROTAC synthetic yields. While comparative purity data for alternative thalidomide-linker building blocks from other vendors are not presented here, the documented specification provides a procurement-quality benchmark.

PROTAC Synthesis Building Block Quality Control

Patent-Cited Use in IRAK Degrader Development: Evidence of Successful Application in PROTAC Research

Thalidomide-5-propoxyethanamine is explicitly cited as a building block in US Patent US20190192668A1 for the development of IRAK (interleukin-1 receptor-associated kinase) degraders . The patent describes the use of this compound as a CRBN-recruiting moiety linked to various target-binding ligands. This citation establishes that the compound has been successfully utilized in PROTAC research programs, whereas the broader chemical class of thalidomide-based linkers requires empirical validation for each specific linker composition and attachment geometry.

PROTAC IRAK Targeted Protein Degradation

Molecular Property Comparison: Computed LogP and Topological Polar Surface Area Differentiate This Building Block from PEG-Based Thalidomide-Linker Conjugates

Thalidomide-5-propoxyethanamine exhibits a computed LogP of 0.45 and a topological polar surface area (tPSA) of 119 Ų . These values differ substantially from PEG-based thalidomide-linker conjugates such as Thalidomide-O-amido-C3-PEG3-C1-NH2, which incorporates a 3-unit PEG linker. PEG-containing linkers generally exhibit lower LogP (more hydrophilic) and higher tPSA values . The moderate lipophilicity of Thalidomide-5-propoxyethanamine may influence the permeability and cellular uptake characteristics of the final PROTAC molecule relative to PEG-linked alternatives.

Physicochemical Properties PROTAC Linker Design Lipophilicity

Primary Research and Industrial Application Scenarios for Thalidomide-5-propoxyethanamine


Rapid PROTAC Library Generation for E3 Ligase Screening

Investigators seeking to generate a focused library of PROTAC degraders targeting a protein of interest can use Thalidomide-5-propoxyethanamine as the CRBN-recruiting moiety. The pre-installed terminal amine linker enables one-step amide coupling to carboxylic acid-containing target ligands, reducing the synthetic steps required to generate multiple PROTAC candidates [1]. This is particularly advantageous in early-stage hit-finding campaigns where multiple target ligands or linker lengths must be evaluated.

IRAK Kinase Degrader Development and Optimization

Based on patent US20190192668A1, Thalidomide-5-propoxyethanamine has demonstrated utility in the development of IRAK-targeting degraders [1]. Researchers investigating IRAK family kinases as therapeutic targets for inflammatory diseases or hematologic malignancies may prioritize this building block to leverage established synthetic precedent, reducing the risk of synthetic failure during degrader construction.

Comparison of Alkyl Linker Versus PEG Linker Effects on PROTAC Degradation Efficiency

Studies of thalidomide analogs have established that linker composition and attachment site significantly influence degradation selectivity and efficiency [1]. Thalidomide-5-propoxyethanamine, with its alkyl-based propoxyethanamine linker (LogP = 0.45, tPSA = 119 Ų) , serves as a comparator to PEG-based thalidomide-linker conjugates (which exhibit higher polarity and lower LogP). Researchers can systematically evaluate how alkyl versus PEG linker chemistry affects ternary complex formation, cellular permeability, and target degradation potency.

CRBN-Based Molecular Glue Discovery with Pre-Functionalized Scaffolds

Thalidomide-5-propoxyethanamine provides a CRBN-binding scaffold with a conjugation handle, enabling attachment of diverse small-molecule moieties to screen for molecular glue activity. Given that each thalidomide analog exhibits distinct patterns of substrate specificity [1], this building block offers a defined starting point for exploring neosubstrate recruitment profiles distinct from those observed with unmodified thalidomide, lenalidomide, or pomalidomide.

Technical Documentation Hub

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